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Compound of Interest

Compound Name: 1H-pyrazolo[3,4-c]pyridin-7-ol

Cat. No.: B3153515

An In-Depth Technical Guide to 1H-pyrazolo[3,4-c]pyridin-7-ol: A Core Scaffold for Kinase
Inhibitor Discovery

Abstract

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a
"privileged structure” due to its ability to interact with a wide array of biological targets. Among
its isomers, the 1H-pyrazolo[3,4-c]pyridine core is of significant interest, particularly in the
development of kinase inhibitors for oncology and inflammatory diseases. This technical guide
provides a comprehensive overview of a key derivative, 1H-pyrazolo[3,4-c]pyridin-7-ol (CAS
No: 76006-09-2), focusing on its chemical identity, tautomeric nature, synthesis, and its role as
a foundational scaffold for drug development professionals. We will delve into the causality
behind its structural features and provide field-proven insights into its synthetic elaboration and
biological relevance.

Nomenclature, Identification, and Structural
Elucidation

Accurate identification is paramount for any chemical entity in a research and development
pipeline. 1H-pyrazolo[3,4-c]pyridin-7-ol is a bicyclic heterocyclic compound featuring a
pyrazole ring fused to a pyridine ring.
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The formal IUPAC name for this compound is 1H-pyrazolo[3,4-c]pyridin-7-ol. However, a
critical feature of this molecule is its existence in a state of prototropic tautomerism. Tautomers
are constitutional isomers that readily interconvert, and in this case, the equilibrium between
the aromatic alcohol (enol) form and the non-aromatic ketone (keto) form is dominant. This
leads to several accepted synonyms which refer to the keto tautomer:

e 1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one
e 7H-Pyrazolo[3,4-c]pyridin-7-one, 1,6-dihydro-[1]

This keto-enol tautomerism is fundamental to the molecule's reactivity and its interactions with
biological targets, as the hydrogen-bonding potential of the enol (-OH) group differs significantly
from the keto (C=0 and N-H) form.

Furthermore, tautomerism also occurs between the two nitrogen atoms of the pyrazole ring
(N1-H vs. N2-H). Experimental and crystallographic studies on related 7-substituted
pyrazolo[3,4-c]pyridines have shown that the N1-H tautomer is the predominant form in
solution. This is a key consideration for derivatization strategies targeting the pyrazole nitrogen.

Chemical Identifiers

For unambiguous documentation and procurement, the following identifiers are critical:

Identifier Value

CAS Number 76006-09-2[1]

Molecular Formula CeHsNsO

Molecular Weight 135.12 g/mol

Canonical SMILES C1=CN=C2C(=C1)C(=O)NN2

Structural Representation and Tautomerism

The structural dynamics of 1H-pyrazolo[3,4-c]pyridin-7-ol are best represented by illustrating
the tautomeric equilibria. The diagram below shows the primary keto-enol forms and the
secondary N1-H/N2-H pyrazole tautomerism.
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Caption: Tautomeric forms of 1H-pyrazolo[3,4-c]pyridin-7-ol.

Synthesis and Chemical Elaboration

The value of a heterocyclic fragment in drug discovery is directly proportional to the ease with
which it can be synthesized and functionalized. While multi-component reactions can yield
pyrazolopyridone derivatives, a robust and adaptable route often starts from a pre-
functionalized intermediate. A common and effective strategy is the synthesis via a halogenated
precursor, which can then be converted to the desired hydroxyl group.

Proposed Synthetic Workflow

The following two-step protocol outlines a reliable pathway to synthesize 1H-pyrazolo[3,4-
c]pyridin-7-ol, starting from commercially available 2-chloro-3-aminopyridine. This approach
provides a versatile intermediate (7-chloro-1H-pyrazolo[3,4-c]pyridine) that can also be used for
other C7-position modifications (e.g., amination).
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Caption: Proposed two-step synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ol.

Detailed Experimental Protocol
PART A: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

o Rationale: This step involves a diazotization of the 3-amino group on the pyridine ring,
followed by an intramolecular cyclization to form the fused pyrazole ring. Acetic acid serves
as both the solvent and a proton source.
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e Procedure:

o To a stirred solution of 2-chloro-3-aminopyridine (1 equiv.) in glacial acetic acid, add
potassium acetate (1.3 equiv.). Cool the mixture to 0-5 °C in an ice bath.

o Slowly add a solution of sodium nitrite (1.5 equiv.) in water dropwise, ensuring the internal
temperature does not exceed 10 °C.

o After the addition is complete, allow the reaction mixture to warm slowly to room
temperature and stir for 18-24 hours.

o Monitor the reaction by TLC or LC-MS until the starting material is consumed.

o Concentrate the mixture under reduced pressure. Neutralize the residue carefully with a
saturated solution of sodium bicarbonate.

o Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

o Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl
acetate gradient) to afford 7-chloro-1H-pyrazolo[3,4-c]pyridine as a solid.

PART B: Synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ol

o Rationale: This step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-
withdrawing nature of the fused pyrazole ring and the pyridine nitrogen activates the C7
position, allowing for the displacement of the chloride by a hydroxide ion.

e Procedure:

o Suspend 7-chloro-1H-pyrazolo[3,4-c]pyridine (1 equiv.) in a 2M aqueous solution of
sodium hydroxide (NaOH).

o Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.

o Monitor the reaction by TLC or LC-MS. The product will be more polar than the starting
material.
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o Cool the reaction mixture to room temperature and carefully acidify with 2M hydrochloric
acid (HCI) until a pH of ~6-7 is reached.

o A precipitate will form upon neutralization. Collect the solid by vacuum filtration.

o Wash the solid with cold water and then a small amount of cold ethanol to remove residual
salts and impurities.

o Dry the product under vacuum to yield 1H-pyrazolo[3,4-c]pyridin-7-ol. Further
purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery and Medicinal
Chemistry

The pyrazolopyridine scaffold is prevalent in numerous clinically evaluated and approved
drugs. Its structural similarity to purine bases allows it to function as an effective "hinge-binder"
in the ATP-binding pocket of protein kinases. The 1H-pyrazolo[3,4-c]pyridine core serves as a
versatile starting point for building potent and selective inhibitors.

Role as a Kinase Inhibitor Scaffold

Pharmacological studies have repeatedly demonstrated that pyrazolopyridine derivatives are
potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are
often dysregulated in cancer and inflammatory diseases.[2]

e Cyclin-Dependent Kinases (CDKs): Derivatives of the related 1H-pyrazolo[3,4-b]pyridine
isomer are potent inhibitors of CDK1 and CDK2, enzymes essential for cell cycle
progression.[3] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in
cancer cells.[3]

o Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrazolo[3,4-b]pyridine scaffold has
been successfully used to develop potent and selective inhibitors of FGFRs, which are key
drivers in various cancers, including lung and bladder cancer.[4]

o TANK-Binding Kinase 1 (TBK1): As a non-canonical IKK family member, TBK1 is involved in
innate immunity and oncogenesis. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been
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identified as highly potent TBK1 inhibitors, highlighting the scaffold's utility in immunology
and oncology.[5]

The N(1)-H of the pyrazole ring is often crucial for activity, as it typically forms a key hydrogen
bond with the "hinge region” of the kinase ATP-binding site. The C7-ol/one moiety of the title
compound provides an additional hydrogen bond donor/acceptor site and a vector for further
chemical elaboration.
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Caption: ATP-competitive binding of a pyrazolopyridine scaffold.

A Vector for Fragment-Based Drug Discovery (FBDD)

1H-pyrazolo[3,4-c]pyridin-7-ol is an ideal fragment for FBDD campaigns. It possesses low
molecular weight, contains the essential hinge-binding motif (the pyrazole N-H), and offers
multiple vectors for chemical growth to improve potency and selectivity against a target protein.
[6] The C7-hydroxyl can be used as a handle for ether or ester linkages, while other positions
on the rings (C3, C5) can be functionalized through methods like palladium-catalyzed cross-
coupling reactions on halogenated precursors.[6]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9132415/
https://www.benchchem.com/product/b3153515?utm_src=pdf-body-img
https://www.benchchem.com/product/b3153515?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra07458g
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra07458g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3153515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

1H-pyrazolo[3,4-c]pyridin-7-ol is more than a simple chemical compound; it is a strategic
molecular scaffold with profound implications for modern drug discovery. Its rich chemistry,
defined by a dynamic tautomeric equilibrium, provides unique opportunities for molecular
interactions. The synthetic accessibility through reliable, scalable protocols allows for its use as
a core building block in the generation of diverse chemical libraries. For researchers and
scientists in drug development, understanding the nuances of this scaffold—from its synthesis
to its established role as a privileged kinase inhibitor core—is essential for designing the next
generation of targeted therapeutics. Its proven ability to effectively mimic the purine core of ATP
ensures that the pyrazolopyridine family, and specifically derivatives of 1H-pyrazolo[3,4-
c]pyridin-7-ol, will remain a high-value asset in the ongoing quest for novel medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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